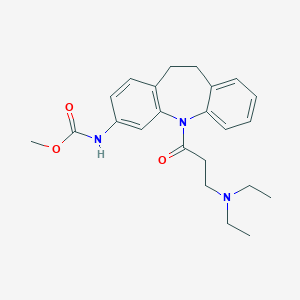
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester is a chemical compound that has gained significant attention in scientific research. It is commonly known as carbamazepine, and it is widely used as an anticonvulsant and mood-stabilizing drug. However,
Wirkmechanismus
Carbamazepine works by inhibiting the sodium channels in neurons, thereby reducing the excitability of the neurons and preventing seizures. It also affects the release and reuptake of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Biochemische Und Physiologische Effekte
Carbamazepine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA, an inhibitory neurotransmitter that reduces neuronal excitability. It has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter that increases neuronal excitability. In addition, carbamazepine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamazepine has several advantages for use in laboratory experiments. It has a well-established mechanism of action, and its effects on neuronal excitability and neurotransmitter release are well-documented. It is also readily available and relatively inexpensive. However, carbamazepine has some limitations, including its potential for toxicity and its effects on other ion channels and neurotransmitters.
Zukünftige Richtungen
There are several potential future directions for research on carbamazepine. One area of interest is the development of new derivatives of carbamazepine that may have improved therapeutic effects and fewer side effects. Another area of interest is the investigation of carbamazepine's effects on other neurotransmitter systems, such as the endocannabinoid system. Finally, research on the potential use of carbamazepine in the treatment of other neurological disorders, such as Alzheimer's disease, is an area of ongoing investigation.
Conclusion:
Carbamazepine is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential therapeutic effects in various diseases, including epilepsy, bipolar disorder, and neuropathic pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for use in laboratory experiments have been well-documented. There are several potential future directions for research on carbamazepine, including the development of new derivatives, investigation of its effects on other neurotransmitter systems, and its potential use in the treatment of other neurological disorders.
Synthesemethoden
Carbamazepine is synthesized by reacting 10,11-dihydro-5H-dibenz(b,f)azepine with chloroacetyl chloride, followed by reaction with diethylamine, and finally, with methyl chloroformate. The product is then purified to obtain carbamazepine in its pure form.
Wissenschaftliche Forschungsanwendungen
Carbamazepine has been extensively studied for its potential therapeutic effects in various diseases, including epilepsy, bipolar disorder, and neuropathic pain. It has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
CAS-Nummer |
78816-55-4 |
|---|---|
Produktname |
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester |
Molekularformel |
C23H29N3O3 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)15-14-22(27)26-20-9-7-6-8-17(20)10-11-18-12-13-19(16-21(18)26)24-23(28)29-3/h6-9,12-13,16H,4-5,10-11,14-15H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
JTVFPSMILIWOJL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
Kanonische SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
Andere CAS-Nummern |
78816-55-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
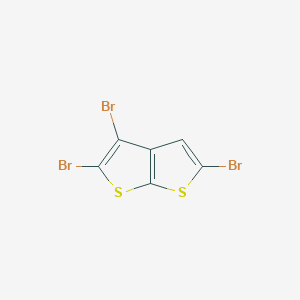

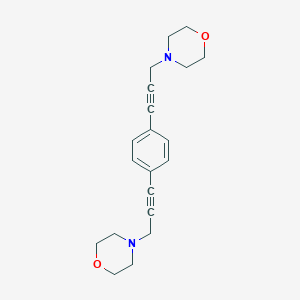
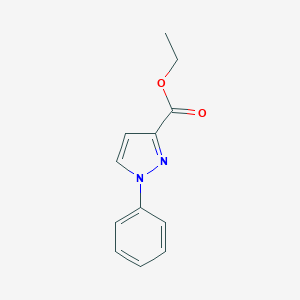
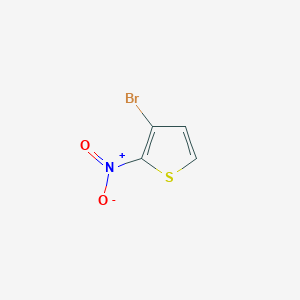
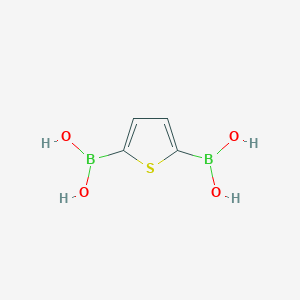
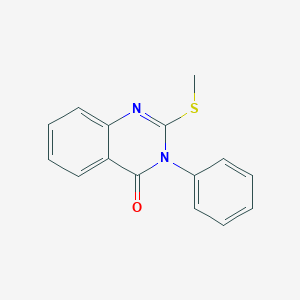
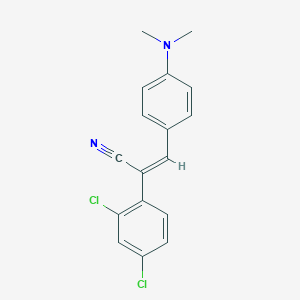
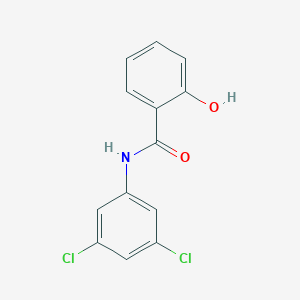
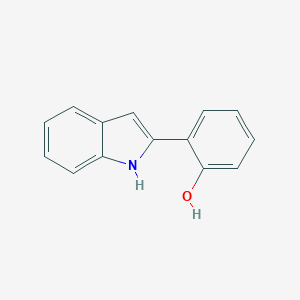
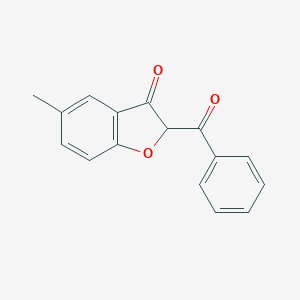
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)